4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-(1-methylindol-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-23-14-18(17-4-2-3-5-19(17)23)22-20(26)25-12-10-24(11-13-25)16-8-6-15(21)7-9-16/h2-9,14H,10-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXCADNOUFWDOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various biological targets.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods confirm the structural integrity and purity of the synthesized compound.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Serotonin Receptors : It has been identified as a modulator of serotonin receptors, particularly the 5-HT2C receptor, which plays a crucial role in mood regulation and appetite control .
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit moderate to potent antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and ECA-109 (esophageal cancer) . The mechanism involves apoptosis induction through caspase activation and modulation of p53 pathways .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its derivatives:
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | HeLa | 6.5 | |
| Antiproliferative | A549 | 8.2 | |
| Antiproliferative | ECA-109 | 7.0 | |
| Serotonin Receptor Modulation | 5-HT2C | - |
Case Study 1: Anticancer Activity
In a study published in Medicinal Chemistry, researchers synthesized several analogs of the compound and evaluated their anticancer properties. The study found that compounds with electron-withdrawing groups at the para position exhibited enhanced biological activity, with IC50 values indicating significant cytotoxicity against multiple cancer cell lines .
Case Study 2: Neuropharmacological Effects
Another study explored the neuropharmacological effects of this compound. The research highlighted its potential as an antidepressant through modulation of serotonin pathways, suggesting that it could provide therapeutic benefits for mood disorders .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide exhibit antidepressant properties. The indole structure is known to interact with serotonin receptors, which are critical in mood regulation. Studies have shown that modifications to the piperazine structure can enhance these effects.
Neuroprotective Effects
The compound has been evaluated for neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier, attributed to its lipophilic nature, makes it a candidate for further research in neuroprotection.
Antipsychotic Potential
Given its structural similarity to known antipsychotics, this compound may also demonstrate antipsychotic effects. Research into its interaction with dopamine receptors could provide insights into its efficacy in treating schizophrenia and other psychotic disorders.
Interaction Studies
Understanding the interactions of this compound with various biological targets is crucial for elucidating its pharmacological profile. Interaction studies typically involve:
- Binding Affinity Assays: To determine how well the compound binds to specific receptors.
- Functional Assays: To assess the biological activity following receptor binding.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Study on Antidepressant Effects:
- Researchers synthesized analogs of the compound and tested their efficacy in animal models of depression.
- Results indicated significant improvement in depressive symptoms compared to control groups.
-
Neuroprotection in Alzheimer's Models:
- A study assessed the neuroprotective effects of the compound against amyloid-beta toxicity.
- Findings suggested that it could mitigate neuronal death and improve cognitive function.
-
Dopamine Receptor Interaction:
- Investigations into its binding affinity to dopamine receptors revealed promising results for potential antipsychotic applications.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Pharmacological Targets
The table below summarizes key structural analogs and their pharmacological profiles:
*THN = 1,2,3,4-tetrahydronaphthalene
Key Observations:
- Fluorophenyl vs. Heteroaryl Piperazine Substituents : The 4-fluorophenyl group (shared with Compound 43 and A3) is associated with enhanced metabolic stability and receptor binding compared to bulkier groups like chroman (PKM-833) or chloropyridinyl (BCTC) .
- Indole/Indazole vs. Aryl Carboxamide Groups : The 1-methylindole group in the target compound and the 1-methylindazole in CPIPC-2 suggest improved CNS penetration due to increased lipophilicity. In contrast, quinazolinylmethyl (A3) or tert-butylphenyl (BCTC) substituents may reduce blood-brain barrier permeability .
Selectivity and Functional Outcomes
- TRPV1 Modulation : BCTC and CPIPC-2 highlight the impact of carboxamide groups on TRPV1 activity. The tert-butylphenyl group in BCTC enhances antagonist potency, whereas the indazole in CPIPC-2 confers partial agonism .
- Antiparasitic Activity: Piperazine carboxamides with trifluoromethylbenzyloxy groups (e.g., 18e in ) demonstrate selectivity against Leishmania donovani (EC50 ~ low µM), suggesting that bulkier substituents improve parasitic targeting .
Preparation Methods
Core Piperazine Ring Formation
The piperazine moiety is typically synthesized via nucleophilic substitution or reductive amination. In one approach, 1-chloro-4-(chloromethyl)benzene undergoes alkylation with ethyl 1H-imidazole-2-carboxylate under basic conditions (e.g., KCO) to form intermediates like 17b . Subsequent ester hydrolysis using aqueous NaOH yields carboxylic acid 18b , which is coupled with amines (e.g., 2-(4-pyridyl)ethylamine) via peptide bond formation using carbodiimide reagents. Alternative routes employ Friedel-Crafts alkylation for introducing aryl groups to the piperazine ring, as seen in the synthesis of trifluoromethylated derivatives.
Indole Substitution Strategies
The 1-methyl-1H-indol-3-yl group is introduced via N-alkylation of indole precursors. For example, ethyl indole-2-carboxylate (8 ) reacts with 1-chloro-4-(chloromethyl)benzene in dimethylformamide (DMF) at 60°C to yield 22c , which is hydrolyzed to 24c and coupled with piperidine derivatives. Microwave-assisted synthesis has been reported to accelerate these reactions, reducing reaction times from hours to minutes.
Carboxamide Linkage
The final carboxamide bond is formed using acid chlorides. For instance, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (49 ) is treated with thionyl chloride to generate the corresponding acid chloride, which reacts with amines in dichloromethane at reflux. Triethylamine is often added to scavenge HCl, improving yields to >80%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance nucleophilicity in alkylation steps, while dichloromethane is preferred for acid chloride reactions due to its inertness. Elevated temperatures (>60°C) are critical for achieving complete conversion in microwave-assisted syntheses.
Catalysts and Reagents
-
Thionyl Chloride : Converts carboxylic acids to acid chlorides with >90% efficiency.
-
Triethylamine : Neutralizes HCl, shifting equilibrium toward product formation in coupling reactions.
-
Palladium Catalysts : Used in cross-coupling reactions for introducing fluorophenyl groups (e.g., Suzuki-Miyaura coupling).
Purification and Characterization
Chromatographic Techniques
Purification is predominantly achieved via silica gel chromatography using ethyl acetate/hexane gradients (50–100% ethyl acetate). Reverse-phase HPLC is employed for final purity assessment (>95% purity).
Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| -NMR | δ 12.20 (s, 1H, NH), 8.26 (s, 1H, Ar-H) | |
| HRMS | [M + H] calcd 369.1603, found 369.1592 | |
| IR | 1680 cm (C=O stretch) |
The indole NH proton appears as a singlet near δ 12.20, while aromatic protons resonate between δ 7.0–8.3. HRMS confirms molecular ion peaks within 0.001 Da of theoretical values.
Comparative Analysis of Synthetic Methods
Q & A
Q. Q1. What methodologies are recommended for optimizing the synthesis of 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide to improve yield and purity?
Answer: Synthesis optimization involves multi-step organic reactions, typically starting with the coupling of 1-methylindole-3-amine with a fluorophenyl-substituted piperazine precursor. Key steps include:
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC) with DMAP to facilitate amide bond formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency.
- Temperature Control : Maintain 0–25°C during coupling to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization improves purity. Analytical HPLC (>95% purity threshold) and NMR (to confirm absence of unreacted intermediates) are critical for quality control .
Structural Characterization
Q. Q2. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies connectivity of the piperazine, fluorophenyl, and indole moieties. Key signals include the indole NH (δ 10–11 ppm) and fluorophenyl aromatic protons (δ 7.0–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C21H20FN4O expected [M+H]+ 379.1667) .
- X-ray Crystallography : Resolves 3D conformation, highlighting piperazine ring puckering and intermolecular interactions .
- HPLC : Quantifies purity (>95%) using C18 reverse-phase columns and UV detection at 254 nm .
Biological Target Identification
Q. Q3. What strategies are employed to identify the biological targets of this compound?
Answer:
- Computational Docking : Molecular modeling (e.g., AutoDock Vina) predicts binding affinity to serotonin/dopamine receptors due to structural similarity to antipsychotic piperazine derivatives .
- In Vitro Binding Assays : Radioligand displacement studies (e.g., [3H]spiperone for D2 receptors) quantify receptor affinity (IC50 values) .
- Cellular Functional Assays : cAMP accumulation or β-arrestin recruitment assays assess GPCR modulation .
Structure-Activity Relationship (SAR) Studies
Q. Q4. How do structural modifications (e.g., halogen substitution) influence biological activity?
Answer:
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances metabolic stability and receptor binding compared to chlorine, as observed in analogs with 10–20% higher D2 receptor affinity .
- Indole Substitution : 1-Methylindole improves lipophilicity (logP ~3.5) and blood-brain barrier penetration vs. unsubstituted indole (logP ~2.8) .
- Piperazine Modifications : N-methylation reduces hERG channel liability but may decrease solubility .
Addressing Data Contradictions
Q. Q5. How should researchers resolve discrepancies in reported biological activities across studies?
Answer:
- Standardized Assay Conditions : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1), receptor densities, and buffer pH .
- Control Compounds : Include reference drugs (e.g., clozapine for D2/5-HT2A affinity) to normalize inter-study variability .
- Orthogonal Validation : Confirm receptor binding with both radioligand and fluorescence polarization assays .
In Vitro to In Vivo Translation
Q. Q6. What considerations are critical when translating in vitro findings to in vivo models?
Answer:
- Pharmacokinetics (PK) : Assess metabolic stability (e.g., liver microsomal half-life >30 min) and plasma protein binding (<90% free fraction) .
- Dose Escalation : Start with 1–10 mg/kg in rodents, adjusting for bioavailability (e.g., oral vs. IP administration) .
- Toxicity Screening : Monitor hepatic enzymes (ALT/AST) and body weight in 14-day repeat-dose studies .
Receptor Interaction Mechanisms
Q. Q7. What is known about the compound’s interaction with neurotransmitter receptors?
Answer: Piperazine derivatives typically act as GPCR antagonists/partial agonists. For this compound:
- D2 Dopamine Receptors : Moderate affinity (Ki ~50 nM) due to piperazine-fluorophenyl interactions with transmembrane helices 3/5 .
- 5-HT2A Serotonin Receptors : Submicromolar activity (IC50 ~300 nM) via indole stacking with Phe340 .
- Selectivity : Lower affinity for H1 histamine receptors (Ki >1 µM) reduces sedative side effects .
Physicochemical Optimization
Q. Q8. How can researchers improve the compound’s solubility and stability for preclinical studies?
Answer:
- Salt Formation : Hydrochloride salts enhance aqueous solubility (>1 mg/mL at pH 7.4) .
- Co-solvents : Use cyclodextrin complexes or PEG-400 for in vivo formulations .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) with UPLC-MS to identify hydrolysis-prone amide bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
